



# JNJ-7706621 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Methylthienyl-carbonyl-JNJ7706621

Cat. No.:

B1683902

Get Quote

An In-depth Technical Guide to JNJ-7706621

JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] This compound has been a subject of significant interest in cancer research due to its ability to modulate cell cycle progression and induce apoptosis in various tumor cell lines.[1][2] It selectively blocks the proliferation of tumor cells while being considerably less effective against normal human cells.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to JNJ-7706621.

#### **Chemical and Physical Properties**

JNJ-7706621 is chemically known as 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide.[2][4] Its fundamental properties are summarized in the table below.



| Property          | Value                                                                              | Source    |
|-------------------|------------------------------------------------------------------------------------|-----------|
| CAS Number        | 443797-96-4                                                                        | [3][4][5] |
| Molecular Formula | C15H12F2N6O3S                                                                      | [3][4]    |
| Molecular Weight  | 394.36 g/mol                                                                       | [3][6]    |
| IUPAC Name        | 4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide | [3]       |
| Appearance        | White to off-white solid                                                           | [5]       |
| SMILES            | O=S(C1=CC=C(NC2=NN(C(C<br>3=C(F)C=CC=C3F)=O)C(N)=N<br>2)C=C1)(N)=O                 | [3][5]    |
| Solubility        | DMSO: 20 mg/mL; DMF: 30 mg/mL; Ethanol: 20 mg/mL                                   | [4]       |

## **Biological Activity and Inhibitory Profile**

JNJ-7706621 is a pan-CDK inhibitor with primary activity against CDK1 and CDK2. It also potently inhibits Aurora kinases A and B.[6] The compound has demonstrated broad anti-proliferative activity against a panel of human cancer cell lines with IC<sub>50</sub> values typically ranging from 112 to 514 nM.[4][6] In contrast, its inhibitory effect on normal cell lines is significantly lower, with IC<sub>50</sub> values in the micromolar range (3.67 to 5.42 μM).[6]



| Target   | IC50 (nM) | Source |
|----------|-----------|--------|
| CDK1     | 9         | [5][6] |
| CDK2     | 3         | [5]    |
| Aurora-A | 11        | [5][6] |
| Aurora-B | 15        | [5]    |
| VEGF-R2  | 154-254   | [6]    |
| FGF-R2   | 154-254   | [6]    |
| GSK3β    | 154-254   | [6]    |

#### **Mechanism of Action**

JNJ-7706621 exerts its biological effects by targeting key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it interferes with cell cycle progression at the G1/S and G2/M transitions.[1] At low concentrations, the compound slows cell growth, while at higher concentrations, it induces cytotoxicity.[1][7]

The inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis.[1] This dual inhibition of both CDKs and Aurora kinases results in a robust cellular response, including a delay in G1 progression, a G2-M phase arrest, induction of endoreduplication (repeated rounds of DNA synthesis without cell division), and ultimately, apoptosis.[1][6] The apoptotic response has been observed to be independent of the status of p53 or retinoblastoma (Rb) proteins.[1] More recently, JNJ-7706621 has also been reported to bind to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2), suggesting a potentially novel mechanism of JAK inhibition.[8]





Click to download full resolution via product page

JNJ-7706621 mechanism targeting G2/M transition.



#### **Experimental Protocols**

Detailed methodologies for key experiments involving JNJ-7706621 are described below.

#### **CDK1 Kinase Activity Assay**

This assay measures the ability of JNJ-7706621 to inhibit the kinase activity of the CDK1/Cyclin B complex.

- Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B complex is purified from a baculovirus expression system. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is used.[6]
- Reaction Setup: The kinase reaction is performed in 96-well streptavidin-coated scintillating microplates. The reaction mixture contains the CDK1/Cyclin B complex, the biotinylated peptide substrate, and varying concentrations of JNJ-7706621.
- Initiation and Incubation: The reaction is initiated by the addition of <sup>33</sup>P-γ-ATP. The plates are incubated to allow for the phosphorylation of the substrate.
- Termination and Measurement: The reaction is stopped by washing the plates with a solution of PBS containing 100 mM EDTA. The amount of <sup>33</sup>P incorporated into the immobilized substrate is quantified using a scintillation counter.[6]
- Data Analysis: The percent inhibition of kinase activity at each JNJ-7706621 concentration is calculated relative to a vehicle control. IC<sub>50</sub> values are determined using linear regression analysis.[6]

## Cell Proliferation Assay ([14C]-Thymidine Incorporation)

This method assesses the anti-proliferative effects of JNJ-7706621 by measuring DNA synthesis.

- Cell Plating: Cancer cells (e.g., HeLa, HCT-116) are trypsinized, counted, and seeded into 96-well CytoStar scintillating microplates at a density of 3-8 × 10<sup>3</sup> cells per well.[6][9]
- Compound Treatment: Cells are treated with various concentrations of JNJ-7706621.

#### Foundational & Exploratory





- Radiolabeling: Methyl-14C-thymidine (0.2 μCi/well) is added to each well.[9]
- Incubation: The plates are incubated for 24 hours at 37°C to allow for the incorporation of the radiolabeled thymidine into newly synthesized DNA.[6][9]
- Washing and Measurement: The plate contents are discarded, and the wells are washed twice with PBS. The bottom of the plate is sealed, and the amount of incorporated <sup>14</sup>Cthymidine is quantified using a Packard Top Count scintillation counter.[9]
- Data Analysis: The results are used to calculate the concentration of JNJ-7706621 that inhibits cell proliferation by 50% (IC<sub>50</sub>).





Click to download full resolution via product page

Workflow for Cell Proliferation Assay.

## **Colony Formation Assay**



This assay evaluates the long-term effect of JNJ-7706621 on the ability of single cells to proliferate and form colonies.

- Cell Plating: HeLa cells are plated at various densities in 90-mm petri dishes.[10]
- Compound Exposure: The cells are exposed to different concentrations of JNJ-7706621 (e.g., 0-3 μM) for 48 hours.[10][11]
- Recovery: After the 48-hour treatment, the drug-containing medium is removed, cells are washed with PBS, and fresh, drug-free medium is added.[10][11]
- Incubation: The plates are incubated for an additional 7 days to allow for colony growth.[10]
   [11]
- Staining and Counting: Cells are fixed with 95% ethanol and stained with 0.5% crystal violet.
   Colonies containing more than 50 cells are manually counted.[10]

#### **In Vivo Efficacy**

The anti-tumor activity of JNJ-7706621 has been demonstrated in preclinical animal models. In a human tumor xenograft model using A375 melanoma cells in immunodeficient mice, administration of JNJ-7706621 led to significant tumor regression.[3][9] Dosing regimens of 100 mg/kg or 125 mg/kg administered intraperitoneally have shown efficacy.[7][9] Studies have indicated a direct correlation between the total cumulative dose and the observed anti-tumor effect, regardless of the specific intermittent dosing schedule used.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JNJ-7706621 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. JNJ-7706621 | CDK | Apoptosis | Aurora Kinase | TargetMol [targetmol.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-7706621 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683902#jnj-7706621-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com